molecular formula C9H12N2O2 B1330993 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 842972-14-9

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B1330993
CAS No.: 842972-14-9
M. Wt: 180.2 g/mol
InChI Key: TYDZWBIBMZLMSH-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a fused bicyclic structure with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information available indicates that 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-methylcyclohexanone with hydrazine hydrate, followed by cyclization and oxidation steps to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and oxidation processes efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

    4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid: Lacks the methyl group at the 5-position.

    2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: Similar structure but with a different substitution pattern.

Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDZWBIBMZLMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349602
Record name 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-14-9
Record name 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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